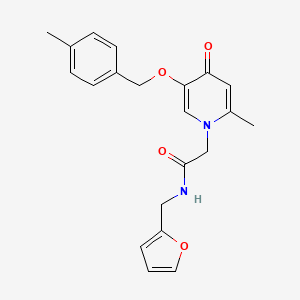

N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a 4-methylbenzyloxy group at position 5 and a methyl group at position 2. The acetamide side chain is modified with a furan-2-ylmethyl moiety, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-15-5-7-17(8-6-15)14-27-20-12-23(16(2)10-19(20)24)13-21(25)22-11-18-4-3-9-26-18/h3-10,12H,11,13-14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSNZBALXKPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, including its mechanisms, efficacy, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5, with a molecular weight of approximately 382.416 g/mol. The compound features a furan moiety, an acetamide functional group, and a pyridine derivative, which contribute to its diverse biological interactions.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of furan and pyridine rings in related compounds has been linked to antimicrobial effects.

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other compounds reveals unique biological activities attributed to its specific structural features. The following table summarizes key comparisons:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(furan-2-ylmethyl)acetamide | Furan ring, acetamide | Anticancer | Simpler structure |

| 5-(hydroxymethyl)-2-furancarboxylic acid | Furan ring, carboxylic acid | Antimicrobial | Different functional group |

| 4-methylbenzyl ether derivatives | Aromatic ether | Antifungal | Variations in substituents |

This table illustrates how the combination of functional groups in this compound may confer distinct biological activities not found in simpler analogs.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit enzymes like tyrosinase, which is crucial for melanin production. For instance, certain derivatives have demonstrated IC50 values as low as 0.0433 µM against tyrosinase, indicating potent inhibitory activity .

Case Studies

Several case studies highlight the biological activity of compounds related to N-(furan-2-ylmethyl)...:

-

Anticancer Studies : A series of experiments demonstrated that derivatives with furan and pyridine structures inhibited cancer cell lines effectively, showcasing their potential as anticancer agents.

- Findings : Compounds were tested against various cancer cell lines, revealing significant reductions in cell viability at specific concentrations.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, showing effective inhibition against a range of bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

Key Observations :

- Pyridinone vs. Thienopyrimidin: The target compound’s pyridinone core may offer distinct electronic properties compared to thienopyrimidin systems, which are often associated with kinase inhibition .

- Furan vs. Tetrahydrofuran : The unsaturated furan in the target compound may increase reactivity (e.g., oxidation susceptibility) compared to the saturated tetrahydrofuran analog, which could enhance metabolic stability .

Functional Group Impact on Physicochemical Properties

- Acetamide Side Chain : Common in bioactive molecules; modifications (e.g., furan-2-ylmethyl vs. phenyl) alter steric bulk and hydrogen-bonding capacity, influencing target binding .

Q & A

Basic: What are the key synthetic routes for N-(furan-2-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves three stages:

Pyridinone Core Formation : Start with the cyclization of a diketone precursor (e.g., via Claisen condensation) to form the 4-oxopyridin-1(4H)-yl scaffold. Substituents (2-methyl and 5-((4-methylbenzyl)oxy) groups) are introduced via nucleophilic substitution or Pd-catalyzed coupling .

Acetamide Sidechain Installation : React the pyridinone intermediate with bromoacetyl bromide, followed by coupling with furan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF).

Ether Linkage Optimization : The 4-methylbenzyloxy group is introduced via Williamson ether synthesis, using 4-methylbenzyl bromide and a base like NaH in THF .

Key Validation : Monitor reaction progress using TLC and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR confirms proton environments (e.g., furan methylene at δ 4.2–4.5 ppm, pyridinone carbonyl at δ 165–170 ppm). NMR identifies quaternary carbons (e.g., pyridinone C=O at ~170 ppm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time consistency ensures batch reproducibility .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]⁺: ~409.18 g/mol) and fragmentation patterns .

Advanced: How can researchers address low yields in the coupling of furan-methylamine to the pyridinone core?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings, which enhance reactivity for aryl-amine bonds .

- Solvent Selection : Replace DMF with DMSO or DMAc to improve solubility of intermediates.

- Temperature Control : Conduct reactions under microwave irradiation (80–100°C, 30 min) to accelerate kinetics .

- Protecting Groups : Temporarily protect the pyridinone oxygen with a TBS group to prevent undesired alkylation .

Validation : Compare yields via HPLC area-percent analysis pre- and post-optimization .

Advanced: What strategies resolve contradictory data between computational models and experimental NMR results?

Methodological Answer:

Discrepancies may arise from tautomerism or solvent effects. Mitigate by:

- Tautomer Analysis : Use -labeled NMR to detect keto-enol tautomerism in the pyridinone ring .

- Solvent Correction : Simulate NMR chemical shifts (DFT/B3LYP/6-311+G(d,p)) with explicit solvent molecules (e.g., DMSO or CDCl₃) .

- Dynamic NMR (DNMR) : Probe rotational barriers in the acetamide group at variable temperatures (e.g., 25–60°C) .

Case Study : demonstrates resolving imidazole sulfoxide stereochemistry via combined XRD and NMR .

Advanced: How to design stability studies under physiological conditions for this compound?

Methodological Answer:

- Buffer Preparation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., free furan-methylamine or pyridinone acid).

- Oxidative Stability : Add 0.1% H₂O₂ to assess susceptibility to peroxides. Quantify degradation via UV-Vis at λmax ~270 nm .

Key Metrics : Report half-life (t½) and identify degradation pathways (e.g., ester hydrolysis, furan ring oxidation) .

Advanced: What in vitro assays are suitable for evaluating bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values indicate potency .

- Cellular Uptake : Use Caco-2 cell monolayers with LC-MS quantification to assess permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .

- Cytotoxicity : Perform MTT assays on HEK293 and HepG2 cells. Compare EC₅₀ values to reference drugs (e.g., doxorubicin) .

Data Interpretation : Correlate structural features (e.g., 4-methylbenzyloxy lipophilicity) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.